Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate
CAS No.: 179538-97-7
Cat. No.: VC20912025
Molecular Formula: C10H9F3O5S
Molecular Weight: 298.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179538-97-7 |
|---|---|
| Molecular Formula | C10H9F3O5S |
| Molecular Weight | 298.24 g/mol |
| IUPAC Name | ethyl 2-(trifluoromethylsulfonyloxy)benzoate |
| Standard InChI | InChI=1S/C10H9F3O5S/c1-2-17-9(14)7-5-3-4-6-8(7)18-19(15,16)10(11,12)13/h3-6H,2H2,1H3 |
| Standard InChI Key | VDPKUXGAEQOPME-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structure
Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate, identified by CAS number 179538-97-7, is an aromatic ester containing a triflate leaving group. The compound features a benzoic acid skeleton with an ethyl ester group and a trifluoromethylsulfonyloxy moiety at the ortho position. This structural arrangement provides unique reactivity patterns that are highly valued in synthetic chemistry.
The fundamental chemical identity of this compound is summarized in Table 1:
Physical Properties
Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate typically appears as a colorless to pale yellow liquid at standard temperature and pressure. Its physical properties make it suitable for various synthetic applications while requiring specific handling procedures .
Table 2 summarizes the key physical properties of the compound:
Synthesis Methods
The synthesis of ethyl 2-(trifluoromethyl sulfonyloxy) benzoate typically involves the reaction of suitable precursors with trifluoromethanesulfonic anhydride under controlled conditions. Several synthetic routes have been developed and optimized for laboratory and industrial scale production.
Standard Synthetic Route
The most common synthetic method involves the reaction of 2-hydroxybenzoic acid ethyl ester (ethyl salicylate) with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the following general scheme:
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The base deprotonates the phenolic hydroxyl group of ethyl salicylate
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The resulting phenoxide attacks the trifluoromethanesulfonic anhydride
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The triflate group is incorporated at the ortho position relative to the ester functionality
This reaction typically requires anhydrous conditions and cooling to optimize yield and minimize side reactions. The synthesis can also be performed starting from other precursors such as hydroxybenzaldehydes followed by oxidation and esterification steps.
Alternative Synthetic Approaches
Alternative approaches may involve:
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Direct triflation of ethyl 2-hydroxybenzoate using N-phenylbis(trifluoromethanesulfonimide) with bases such as potassium carbonate
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Esterification of 2-(trifluoromethylsulfonyloxy)benzoic acid with ethanol in the presence of acid catalysts
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Cross-coupling reactions followed by introduction of the triflate group
The choice of synthetic method depends on the availability of starting materials, required purity, and scale of production. Laboratory-scale synthesis typically favors the direct triflation approach due to its relatively straightforward procedure and accessibility of reagents .
Chemical Reactivity
The chemical reactivity of ethyl 2-(trifluoromethyl sulfonyloxy) benzoate is primarily determined by the presence of two key functional groups: the ethyl ester and the trifluoromethylsulfonyloxy group.
Triflate Group Reactivity
The trifluoromethylsulfonyloxy (triflate) group is a superb leaving group in organic chemistry due to the exceptional stability of the trifluoromethanesulfonate anion. This property makes ethyl 2-(trifluoromethyl sulfonyloxy) benzoate particularly valuable in:
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Cross-coupling reactions (Suzuki, Sonogashira, Negishi, Stille, etc.)
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Nucleophilic aromatic substitution reactions
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Metal-catalyzed transformations
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Formation of organometallic intermediates
The presence of fluorine atoms in the triflate group enhances reactivity by increasing electron-withdrawing effects on adjacent groups. This electron deficiency activates the aromatic ring toward various substitution reactions.
Ester Group Reactivity
The ethyl ester functionality can undergo typical ester transformations, including:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification to form different esters
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Reduction to form alcohols
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Amidation to form amides
The presence of both the ester and triflate groups in the same molecule allows for sequential or selective transformations, making this compound a versatile building block in multi-step synthesis routes .
Applications in Organic Synthesis
Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate has found numerous applications in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.
Cross-Coupling Reactions
One of the most significant applications of this compound is in various metal-catalyzed cross-coupling reactions. The triflate group serves as an excellent leaving group, facilitating the formation of new carbon-carbon bonds. These reactions typically employ:
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Palladium catalysts (Pd(OAc)₂, Pd(PPh₃)₄, etc.)
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Nickel catalysts (Ni(COD)₂, etc.)
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Copper catalysts (CuI, CuBr, etc.)
The compound has been utilized in Suzuki, Sonogashira, Heck, and Negishi coupling reactions to introduce diverse functional groups at the ortho position. This versatility makes it valuable in the synthesis of pharmaceutically relevant molecules and natural product analogs .
Pharmaceutical Intermediate Synthesis
The pharmaceutical industry utilizes ethyl 2-(trifluoromethyl sulfonyloxy) benzoate as a key intermediate in the synthesis of various bioactive compounds. The ortho-substituted triflate pattern allows for the construction of specific molecular architectures required in drug development. The ethyl ester functionality provides a handle for further structural modifications .
Agrochemical Applications
Recommended Precautions
The following precautionary measures are recommended when working with this compound:
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